2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the benzo[de]isoquinoline core. Key reactions may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides under basic conditions.
Construction of the Benzo[de]isoquinoline Core: This step may involve cyclization reactions and the use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as Alzheimer’s disease.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate involves its interaction with specific molecular targets. For example, it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound may also interact with enzymes such as acetylcholinesterase, modulating their activity and affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-benzylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide
- **4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate is unique due to its complex structure, which combines multiple functional groups and a benzo[de]isoquinoline core. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
1052541-79-3 |
---|---|
Molecular Formula |
C34H36N2O7S |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate |
InChI |
InChI=1S/C34H34N2O6S.H2O/c1-41-29-21-26(16-19-36-33(37)27-12-6-10-25-11-7-13-28(32(25)27)34(36)38)31(22-30(29)42-2)43(39,40)35-17-14-24(15-18-35)20-23-8-4-3-5-9-23;/h3-13,21-22,24H,14-20H2,1-2H3;1H2 |
InChI Key |
GJXVGYGBGBMXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC(CC5)CC6=CC=CC=C6)OC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.